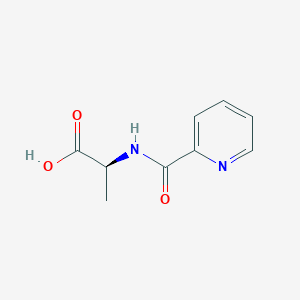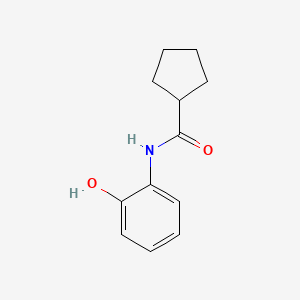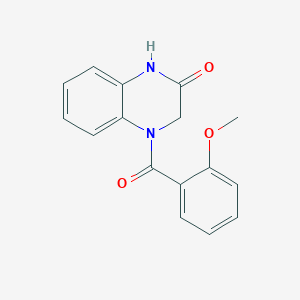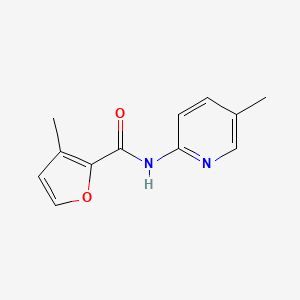![molecular formula C15H16N2O3 B7536525 Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone, also known as FHPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to be a potent inhibitor of CK2, with an IC50 value of approximately 0.5 μM.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
実験室実験の利点と制限
One of the main advantages of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is its specificity for CK2. Unlike other protein kinase inhibitors, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone does not inhibit other kinases, making it a valuable tool for studying the role of CK2 in various cellular processes. However, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments. It is a relatively small molecule, which may limit its bioavailability in vivo. In addition, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
For research on Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone include the development of more potent and selective inhibitors of CK2, as well as the investigation of its potential as an anti-metastatic agent. In addition, further studies are needed to determine the pharmacokinetics and toxicity of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone in vivo, which will be crucial for its translation into clinical use.
Conclusion
In conclusion, Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone is a small molecule inhibitor that has been widely used in scientific research as a potent inhibitor of CK2. It has shown promising results in preclinical studies, suggesting that it may have potential as a cancer therapy. Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. While Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes.
合成法
The synthesis of Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone involves a series of chemical reactions, including the condensation of 2-hydroxybenzaldehyde with piperazine, followed by the reaction with furan-3-carboxylic acid. The final product is obtained by the addition of methanesulfonyl chloride and triethylamine. The overall yield of the synthesis is approximately 25%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone has been widely used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to the development of various cancers, making it a promising target for cancer therapy.
特性
IUPAC Name |
furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-4-2-1-3-13(14)16-6-8-17(9-7-16)15(19)12-5-10-20-11-12/h1-5,10-11,18H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXVYQWNBZLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)


![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)


![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)